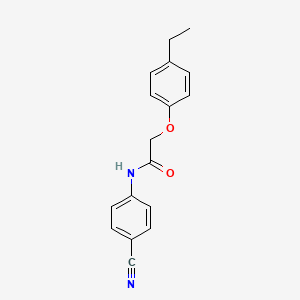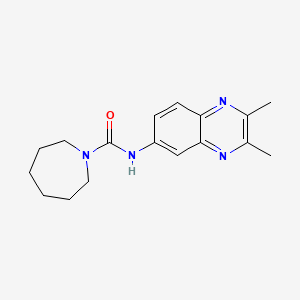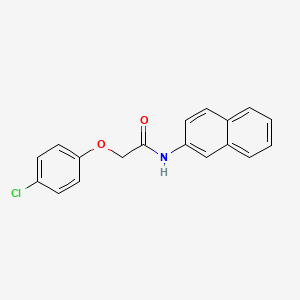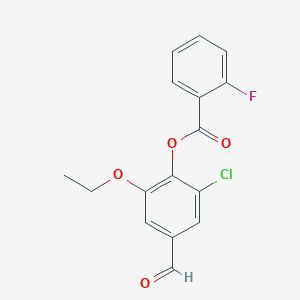
4-chloro-N-(2,3,4-trifluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,3,4-trifluorophenyl)benzamide is an organic compound with the molecular formula C13H7ClF3NO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom and a trifluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,3,4-trifluorophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,3,4-trifluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-(2,3,4-trifluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride (NaH), can facilitate substitution reactions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2,3,4-trifluorophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2,3,4-trifluorophenyl)benzamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for its target. The exact molecular targets and pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N-(2,3,5-trifluorophenyl)benzamide
- 4-chloro-N-(2,4,5-trifluorophenyl)benzamide
- 4-chloro-N-(2,3,4-trifluorophenyl)acetamide
Uniqueness
4-chloro-N-(2,3,4-trifluorophenyl)benzamide is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of both chlorine and trifluorophenyl groups can enhance its stability and binding properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
4-chloro-N-(2,3,4-trifluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-8-3-1-7(2-4-8)13(19)18-10-6-5-9(15)11(16)12(10)17/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLRQRXADIUFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C(=C(C=C2)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5860879.png)

![4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5860901.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B5860908.png)


![5,5,7,7-TETRAMETHYL-2-[(1-PYRROLIDINYLMETHYLENE)AMINO]-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE](/img/structure/B5860934.png)


![ETHYL 1-METHYL-3-{[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B5860955.png)
![3-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid](/img/structure/B5860965.png)
![2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5860968.png)
![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)
